[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
Overview
Description
[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C32H41NO17S and its molecular weight is 743.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound [3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate, identified by CAS number 30854-62-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 661.57 g/mol. The structure features multiple acetoxy groups and a sulfanyl oxane moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H35N3O17 |
Molecular Weight | 661.57 g/mol |
CAS Number | 30854-62-7 |
Synonyms | - |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including acetylation and sulfanylation processes. The detailed synthetic pathway is crucial for understanding how modifications to the structure can influence biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to [3,4,5-Triacetyloxy...] exhibit significant antimicrobial properties. For instance, studies have shown that certain acetylated derivatives possess antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | Staphylococcus aureus | 20 |
[3,4,5-Triacetyloxy...] | Klebsiella pneumoniae | 18 |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that certain structural modifications enhance cytotoxicity against human cancer cells, suggesting potential as an anticancer agent .
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on breast cancer cell lines demonstrated that the compound exhibited a dose-dependent cytotoxic effect with an IC50 value indicating significant potency in comparison to standard chemotherapeutic agents.
The biological activity of [3,4,5-Triacetyloxy...] may be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have shown to disrupt bacterial cell wall synthesis.
- Interference with DNA Synthesis : Some derivatives may inhibit DNA replication in cancer cells.
- Modulation of Enzymatic Activity : The presence of acetoxy groups can enhance interaction with specific enzymes involved in metabolic pathways.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO17S/c1-14(34)41-12-23-25(43-16(3)36)27(44-17(4)37)29(46-19(6)39)31(48-23)50-26-24(13-42-15(2)35)49-32(51-22-10-8-21(33)9-11-22)30(47-20(7)40)28(26)45-18(5)38/h8-11,23-32H,12-13,33H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPWTWYHBZEZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)N)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO17S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392673 | |
Record name | AC1MQW7G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60515-61-9 | |
Record name | AC1MQW7G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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